molecular formula C10H13NO B2646472 (1S,5S)-1-(Furan-2-yl)-2-azabicyclo[3.2.0]heptane CAS No. 2126143-68-6

(1S,5S)-1-(Furan-2-yl)-2-azabicyclo[3.2.0]heptane

Cat. No.: B2646472
CAS No.: 2126143-68-6
M. Wt: 163.22
InChI Key: NWARMJFBEFUNJK-WPRPVWTQSA-N
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Description

(1S,5S)-1-(Furan-2-yl)-2-azabicyclo[320]heptane is a bicyclic compound featuring a furan ring and an azabicyclo heptane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5S)-1-(Furan-2-yl)-2-azabicyclo[3.2.0]heptane typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as furan and azabicyclo[3.2.0]heptane derivatives.

    Key Reactions: The key reactions include cyclization and functional group transformations to introduce the furan ring and the azabicyclo heptane structure.

    Reaction Conditions: These reactions are often carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis reactions efficiently.

    Optimization: Optimization of reaction conditions to maximize yield and minimize by-products.

    Purification: Employing advanced purification techniques such as chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1S,5S)-1-(Furan-2-yl)-2-azabicyclo[3.2.0]heptane undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form corresponding furan derivatives.

    Reduction: Reduction reactions can be used to modify the azabicyclo heptane structure.

    Substitution: The compound can undergo substitution reactions, particularly at the furan ring, to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction of the azabicyclo heptane structure can produce various amine derivatives.

Scientific Research Applications

(1S,5S)-1-(Furan-2-yl)-2-azabicyclo[3.2.0]heptane has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: The compound serves as a building block in the synthesis of more complex molecules.

    Biological Studies: Researchers investigate its biological activity and potential therapeutic effects.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S,5S)-1-(Furan-2-yl)-2-azabicyclo[3.2.0]heptane involves its interaction with specific molecular targets. The furan ring and azabicyclo heptane structure allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    (1S,5S)-3-(5,6-Dichloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane: A compound with a similar bicyclic structure but different substituents.

    (1S,5S)-3-(5,6-Dichloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane: Another related compound with variations in the bicyclic framework.

Uniqueness

(1S,5S)-1-(Furan-2-yl)-2-azabicyclo[3.2.0]heptane is unique due to its specific combination of a furan ring and an azabicyclo heptane structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(1S,5S)-1-(furan-2-yl)-2-azabicyclo[3.2.0]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-2-9(12-7-1)10-5-3-8(10)4-6-11-10/h1-2,7-8,11H,3-6H2/t8-,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWARMJFBEFUNJK-WPRPVWTQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1CCN2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@]2([C@@H]1CCN2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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